molecular formula C12H16O2 B14521332 2-Benzyl-1,3-dioxepane CAS No. 62581-40-2

2-Benzyl-1,3-dioxepane

Cat. No.: B14521332
CAS No.: 62581-40-2
M. Wt: 192.25 g/mol
InChI Key: FIXAVJPGCQZCRA-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-dioxepane is an organic compound that belongs to the class of dioxepanes, which are cyclic ethers containing a seven-membered ring with two oxygen atoms This compound is characterized by the presence of a benzyl group attached to the second carbon of the dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3-dioxepane typically involves the reaction of benzyl alcohol with formaldehyde and a diol under acidic conditions. One common method is the acid-catalyzed cyclization of benzyl alcohol with 1,4-butanediol and paraformaldehyde. The reaction is carried out in the presence of p-toluenesulfonic acid as a catalyst and toluene as a solvent. The mixture is heated under reflux to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,3-dioxepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzaldehyde and other oxidation products.

    Reduction: Reduction reactions can convert the dioxepane ring into a more stable structure.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Reduced dioxepane derivatives.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

2-Benzyl-1,3-dioxepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-dioxepane involves its ability to undergo ring-opening polymerization. This process is initiated by free radicals or ionic species, leading to the formation of polymer chains. The presence of the benzyl group influences the reactivity and stability of the polymer, making it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-1,3-dioxepane is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized polymers and materials with tailored properties.

Properties

CAS No.

62581-40-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-benzyl-1,3-dioxepane

InChI

InChI=1S/C12H16O2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-14-12/h1-3,6-7,12H,4-5,8-10H2

InChI Key

FIXAVJPGCQZCRA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(OC1)CC2=CC=CC=C2

Origin of Product

United States

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